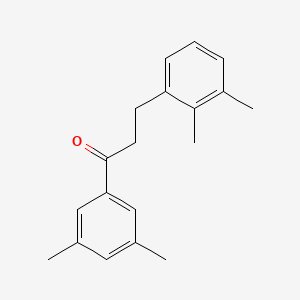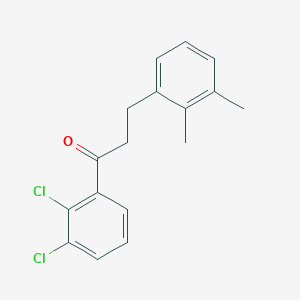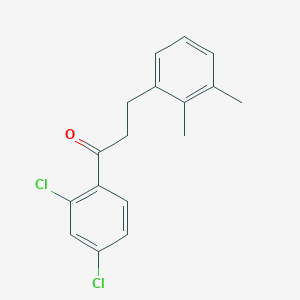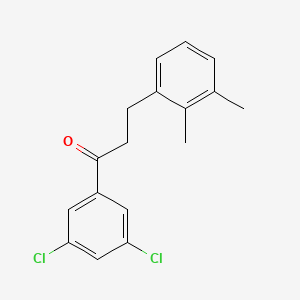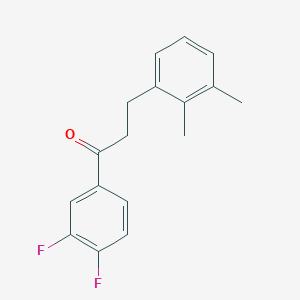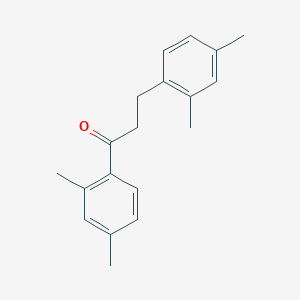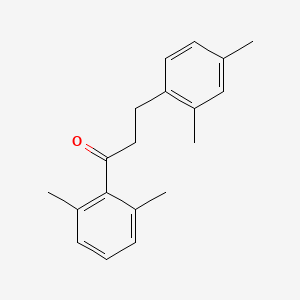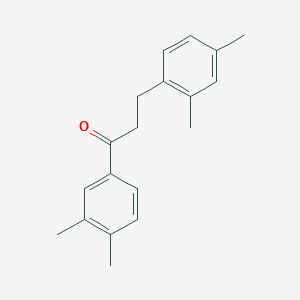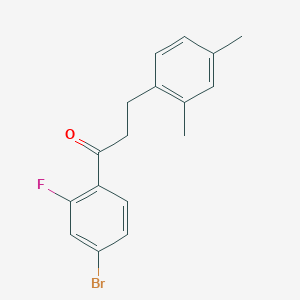
3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone
Overview
Description
The compound “3’-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis . The compound also contains a benzophenone moiety, which is a common motif in many pharmaceuticals and organic materials .
Chemical Reactions Analysis
The reactivity of “3’-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone” would likely be influenced by the presence of the 1,3-dioxolane and benzophenone moieties. For instance, 1,3-dioxolanes can undergo ring-opening reactions under acidic or basic conditions . Benzophenones are known to undergo photochemical reactions, forming triplet excited states that can react with a variety of substrates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3’-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone” would depend on its exact molecular structure. Factors that could influence its properties include its molecular weight, polarity, and the presence of functional groups .
Scientific Research Applications
Antioxidant and Antimicrobial Activities
Polyphenolic compounds like 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone are recognized for their antioxidant activities. These compounds are prevalent in the Mediterranean diet, including phenolic acids, flavonoids, and stilbenes. They play protective roles through mechanisms such as hydrogen atom transfer, single electron transfer, and metal chelation. The antioxidant properties are instrumental in mitigating oxidative stress and may contribute to the prevention of various diseases (Leopoldini, Russo, & Toscano, 2011).
Moreover, natural product-based compounds, including polyphenolic substances, have been identified as potential antimicrobial food preservatives. Polyhydroxybenzene derivatives, in particular, exhibit considerable antimicrobial and antioxidant activities, emphasizing their importance in food preservation and safety (Galal, 2006).
Environmental Impacts and Ecotoxicology
Benzophenone derivatives like 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone have been found in various environmental samples, such as water, soil, and biota. Their widespread use and subsequent environmental presence raise concerns about their potential ecological impacts. Research indicates that benzophenone-3, a related compound, is lipophilic, bioaccumulative, and has been detected in various environmental compartments. Its presence in the environment and potential for bioaccumulation necessitates further study on the long-term ecological consequences and the need for environmental monitoring (Kim & Choi, 2014).
Biochemical Interactions and Mechanisms
The biochemical interactions and mechanisms of phenolic compounds are complex and multifaceted. For instance, para-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, demonstrates how conformational rearrangements within a protein structure can facilitate diverse and specific catalytic actions. These dynamic behaviors in proteins, often influenced by compounds like 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone, are pivotal for regulated and efficient catalysis (Entsch, Cole, & Ballou, 2005).
Methodological Developments in Analytical Chemistry
Compounds such as 3'-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone also play a role in advancing analytical methodologies. The development of analytical methods for the quantitative determination of structurally similar compounds in pharmaceutical formulations has progressed, with techniques like UV-Spectrophotometry, HPLC, and LC-MS being employed. These advancements underscore the importance of such compounds in enhancing analytical precision and accuracy (Gupta, Yadav, Yadav, & Rawat, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on “3’-(1,3-Dioxolan-2-yl)-2-thiomethylbenzophenone” could involve exploring its potential applications, such as its use in organic synthesis or as a pharmaceutical. Studies could also be conducted to further elucidate its physical and chemical properties, as well as its safety profile .
properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-21-15-8-3-2-7-14(15)16(18)12-5-4-6-13(11-12)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYLNMSJLJVECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645055 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-09-4 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





